2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a phenoxy group substituted with difluoro and trifluoromethyl groups, which significantly influence its reactivity and stability.
Properties
Molecular Formula |
C13H8F5NO |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-8-5-7(13(16,17)18)6-9(15)12(8)20-11-4-2-1-3-10(11)19/h1-6H,19H2 |
InChI Key |
YBQHWTVSKPBSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-(trifluoromethyl)aniline
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of difluoro and trifluoromethyl groups on the phenoxy ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry.
Biological Activity
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline is a synthetic organic compound notable for its unique structural features, including a phenoxy group substituted with difluoro and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H8F5N, with a molecular weight of approximately 295.20 g/mol. The presence of multiple fluorine atoms enhances the compound's stability and reactivity, which are critical for its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. The fluorinated groups contribute to its potency by enhancing membrane permeability and disrupting microbial cellular functions.
2. Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to interact with specific receptors that are crucial for tumor growth regulation.
The biological effects of this compound are largely attributed to its ability to bind to various molecular targets:
- Receptor Binding : The trifluoromethyl and difluorophenoxy groups enhance binding affinity to G-protein-coupled receptors (GPCRs), which play pivotal roles in numerous physiological processes.
- Enzyme Interaction : The compound can modulate the activity of enzymes involved in metabolic pathways, leading to altered cellular responses.
Case Studies
Several studies have explored the biological activity of this compound:
- Study A : A study focused on its antimicrobial efficacy reported an inhibition zone diameter of up to 14 mm against E. coli and S. aureus strains, indicating strong antibacterial properties.
- Study B : Another investigation into its anticancer effects revealed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2,6-Difluoro-4-(trifluoromethyl)aniline | Lacks phenoxy group | Moderate | Low |
| 3-Fluoro-4-methylaniline | Fewer fluorine substituents | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
